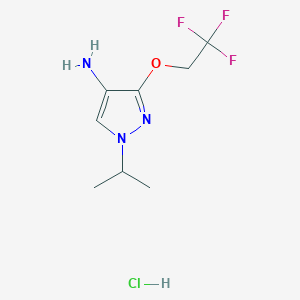

1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride

Description

1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride (CAS: 1431962-34-3) is a fluorinated pyrazole derivative with a molecular formula of C₈H₁₃ClF₃N₃O and a molecular weight of 259.66 g/mol . Structurally, it features:

- A pyrazole ring substituted with an isopropyl group at position 1 and a 2,2,2-trifluoroethoxy group at position 3.

- A primary amine at position 4, stabilized as a hydrochloride salt.

This compound is marketed as a building block for pharmaceutical and agrochemical research, particularly for synthesizing molecules with enhanced metabolic stability due to the trifluoroethoxy group’s electronegative and lipophilic properties .

Properties

IUPAC Name |

1-propan-2-yl-3-(2,2,2-trifluoroethoxy)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3N3O.ClH/c1-5(2)14-3-6(12)7(13-14)15-4-8(9,10)11;/h3,5H,4,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZMBFVPZJTXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)OCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the isopropyl and trifluoroethoxy groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological system being studied. Detailed studies are required to elucidate the exact molecular mechanisms and pathways .

Comparison with Similar Compounds

Compound A : 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine Hydrochloride

- CAS : 1250004-13-7

- Formula : C₁₀H₈ClF₃N₃O

- Molecular Weight : 259.64 g/mol

- Key Differences: The trifluoroethoxy group is attached via a methylene bridge (-CH₂-O-) at position 1, unlike the direct substitution at position 3 in the target compound.

Compound B : 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine Hydrochloride

- Formula : C₇H₁₄ClN₃O

- Molecular Weight : ~195.66 g/mol

- Key Differences :

- Replacement of the trifluoroethoxy group with methoxy (-OCH₃) reduces electronegativity and lipophilicity, likely diminishing binding affinity to hydrophobic targets.

Functional Analogs in Other Heterocyclic Systems

Compound C : 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethan-1-amine Hydrochloride

- CAS : EN300-762610 (proprietary identifier)

- Formula: C₁₁H₁₄ClF₂NO₂

- Molecular Weight : 273.68 g/mol

- Key Differences :

Compound D : 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole

- CAS : 10-F726506 (proprietary identifier)

- Formula : C₈H₄BrF₃N₂

- Molecular Weight : 265.03 g/mol

- Bromine and trifluoromethyl groups enhance halogen bonding but increase molecular weight .

Comparative Data Table

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Core Structure | Pyrazole | Pyrazole | Phenyl |

| Substituents | 1-Isopropyl, 3-CF₃CH₂O | 1-(CF₃CH₂O)CH₂ | 4-CF₂CH₂O, 3-OCH₃ |

| Molecular Weight (g/mol) | 259.66 | 259.64 | 273.68 |

| Fluorine Content | 3 F atoms | 3 F atoms | 2 F atoms |

| Solubility (Predicted) | Moderate (hydrochloride salt) | High (flexible CH₂ linker) | Low (bulky aryl group) |

| Applications | Drug discovery | Agrochemistry | CNS targeting |

Research Findings and Implications

- Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound enhances resistance to oxidative metabolism compared to methoxy or difluoroethoxy analogs, as observed in pharmacokinetic studies of related fluorinated pyrazoles .

- Discontinuation Trends : Compounds like 7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole () are discontinued, possibly due to synthetic challenges or toxicity concerns, highlighting the target compound’s relative stability .

Biological Activity

1-Isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoroethoxy group, may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C9H13F3N2O, with a molecular weight of 222.21 g/mol. The trifluoroethoxy group contributes to its lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy substituent is believed to play a crucial role in modulating these interactions, although detailed studies are necessary to elucidate the exact mechanisms involved.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Antitumoral Activity : Similar pyrazole derivatives have shown promise in inhibiting tumor growth by interfering with cellular pathways such as tubulin polymerization .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a common mechanism for many therapeutic agents.

- Receptor Binding : The potential for binding to various receptors could lead to diverse pharmacological effects.

Antitumoral Activity

In a study examining related pyrazole compounds, structural variations were found to influence biological properties towards antitumoral activity. The mechanism was linked to the inhibition of tubulin polymerization, which is critical for cancer cell division .

Enzyme Interaction Studies

Research on similar compounds has demonstrated that the inclusion of trifluoromethyl groups can significantly enhance enzyme inhibition potency. For instance, compounds with trifluoromethyl groups have been shown to improve binding affinity towards specific enzymes involved in cancer and metabolic diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Pyrazole ring + CF3 | Antiviral |

| Compound B | Pyrazole ring + CH3 | Antitumoral |

| This compound | Pyrazole ring + Trifluoroethoxy | Potential enzyme inhibitor and antitumoral |

Q & A

Basic Question: What synthetic methodologies are recommended for the preparation of 1-isopropyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride?

Answer:

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

Nucleophilic substitution : Introducing the trifluoroethoxy group at the pyrazole C3 position using 2,2,2-trifluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Amine protection/deprotection : Protecting the primary amine at C4 with a Boc group before isopropyl group installation, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product.

Key validation : Monitor reaction progress via TLC and confirm final structure using H NMR (e.g., δ 1.3–1.5 ppm for isopropyl CH₃, δ 4.5–4.7 ppm for trifluoroethoxy CH₂) .

Basic Question: How can researchers validate the structural integrity of this compound?

Answer:

Combine multiple analytical techniques:

- X-ray crystallography : Resolve bond lengths and angles, particularly for the trifluoroethoxy group’s conformational stability .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) with <2 ppm error .

- Multinuclear NMR : Use F NMR to verify trifluoroethoxy integration (δ -75 to -80 ppm as a triplet) and C NMR for carbonyl/amine signals .

Note : Cross-validate with reference spectra from structurally analogous compounds, such as ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .

Advanced Question: How to address contradictions in solubility data during formulation studies?

Answer:

Contradictions often arise from polymorphic variations or solvent impurities. Mitigate via:

Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7) using UV-Vis spectroscopy (λmax ~260–280 nm for pyrazole derivatives) .

Thermodynamic profiling : Perform differential scanning calorimetry (DSC) to identify polymorphs and assess stability under storage conditions .

HPLC method optimization : Use a C18 column with 0.1% TFA in water/acetonitrile gradients to resolve degradation products .

Advanced Question: What strategies optimize the trifluoroethoxy group’s regioselective introduction?

Answer:

Regioselectivity challenges stem from competing O- vs. N-alkylation. Solutions include:

- Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions .

- Temperature control : Conduct reactions at 0–5°C to slow kinetic pathways favoring N-alkylation .

- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition-state energies and optimize leaving-group reactivity .

Advanced Question: How to resolve discrepancies in biological activity data across in vitro assays?

Answer:

Discrepancies may arise from assay-specific conditions (e.g., serum proteins, pH). Standardize protocols by:

Buffer standardization : Use HEPES (pH 7.4) with 0.01% BSA to mimic physiological conditions .

Metabolic stability testing : Incubate compounds with liver microsomes (human/rat) to identify CYP450-mediated degradation .

Positive controls : Include reference compounds like imidazo[2,1-b][1,3]thiazole derivatives for activity benchmarking .

Advanced Question: What mechanistic studies elucidate the role of the isopropyl group in receptor binding?

Answer:

Structure-activity relationship (SAR) : Synthesize analogs with cyclopropyl or tert-butyl substituents and compare IC₅₀ values .

Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs) .

Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess hydrophobic contributions from the isopropyl group .

Safety & Handling: What precautions are essential for handling the hydrochloride salt?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles; avoid inhalation of fine powders .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.